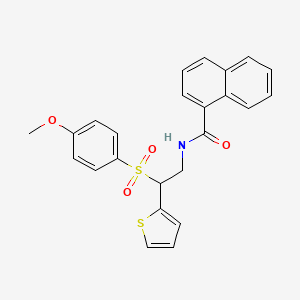
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide, commonly known as MTA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. MTA is a selective inhibitor of the enzyme methylthioadenosine phosphorylase (MTAP), which plays a crucial role in the metabolism of purine nucleosides. Inhibition of MTAP leads to the accumulation of toxic metabolites that can selectively kill cancer cells, making MTA a promising candidate for cancer therapy.
科学的研究の応用
Biodesulfurization and Environmental Applications Naphtho[2,1-b]thiophene derivatives, similar in structure to N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide, have been explored for biodesulfurization applications. Mycobacterium phlei WU-F1 demonstrated significant desulfurization ability towards such compounds, indicating potential for environmental cleanup and fuel processing. This bacterium's ability to degrade naphthothiophene and its derivatives at high temperatures suggests a promising approach to reducing sulfur content in fuels, enhancing fuel quality and reducing sulfur dioxide emissions during combustion (Furuya et al., 2001).
Anticancer Research Derivatives of naphthalene, akin to N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide, have shown anticancer properties. A study synthesized novel naphthoquinone derivatives containing a phenylaminosulfanyl moiety, evaluating their cytotoxic activity against several human cancer cell lines. Compounds exhibited potent cytotoxicity, suggesting potential as anticancer agents. This research underscores the importance of naphthalene derivatives in developing new therapeutic agents for cancer treatment (Ravichandiran et al., 2019).
Material Science and Polymer Chemistry In the realm of materials science, naphthalene derivatives have been used to modify polymers and create novel materials. Sulfonated naphthalene dianhydride-based polyimide copolymers were investigated for their suitability in proton-exchange-membrane fuel cells. These materials displayed promising properties, such as high proton conductivity and water stability, essential for efficient and durable fuel cell membranes. This application highlights the role of naphthalene derivatives in advancing renewable energy technologies (Einsla et al., 2005).
Synthesis and Characterization of Novel Compounds The synthesis and characterization of novel heterocyclic compounds, including those related to N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide, contribute significantly to organic chemistry and materials science. One study focused on the synthesis of a new heterocyclic compound, showcasing its optical and thermal properties through various analytical techniques. The research demonstrated the compound's potential in materials science, particularly in applications requiring specific optical and thermal characteristics (Shruthi et al., 2019).
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S2/c1-29-18-11-13-19(14-12-18)31(27,28)23(22-10-5-15-30-22)16-25-24(26)21-9-4-7-17-6-2-3-8-20(17)21/h2-15,23H,16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCLGIOTBKDZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

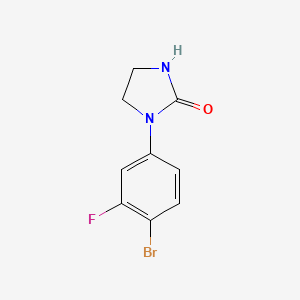
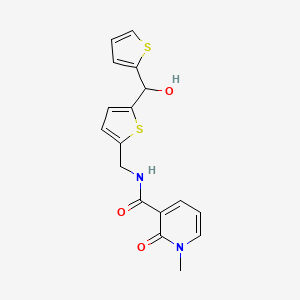
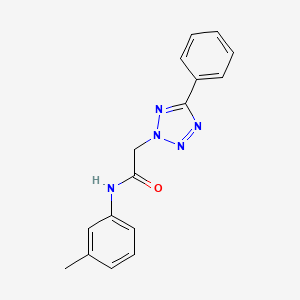
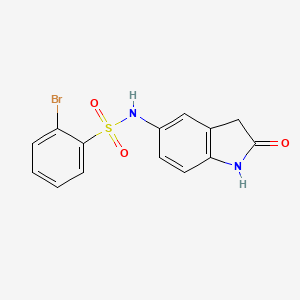
![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B2696564.png)
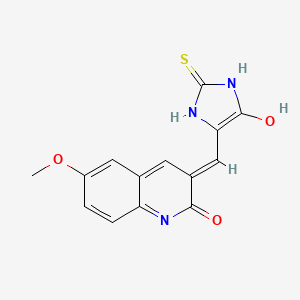
![4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2696566.png)
![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2696568.png)
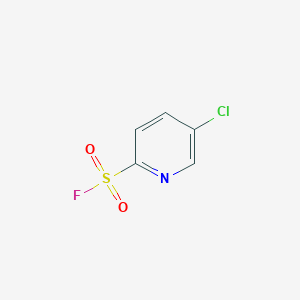

![3,5-dimethoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2696572.png)
![1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2696573.png)

